2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(phenylmethyl)-5-ethyl-5-phenyl-
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Overview
Description
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(phenylmethyl)-5-ethyl-5-phenyl- is a complex organic compound with a unique structure that includes a pyrimidinetrione core substituted with phenylmethyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(phenylmethyl)-5-ethyl-5-phenyl- typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its operational simplicity and high atom economy.
Industrial Production Methods
Multicomponent reactions are favored in industrial settings due to their efficiency and reduced waste production .
Chemical Reactions Analysis
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(phenylmethyl)-5-ethyl-5-phenyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidinetrione compounds .
Scientific Research Applications
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(phenylmethyl)-5-ethyl-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(phenylmethyl)-5-ethyl-5-phenyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6(1H,3H,5H)-trione: A similar compound with a triazine core, known for its use in herbicides and other industrial applications.
1,3,5-Triazine-2,4,6-triamine (Melamine): Used in the production of plastics and resins.
Uniqueness
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-bis(phenylmethyl)-5-ethyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
38024-62-3 |
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Molecular Formula |
C26H24N2O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
1,3-dibenzyl-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C26H24N2O3/c1-2-26(22-16-10-5-11-17-22)23(29)27(18-20-12-6-3-7-13-20)25(31)28(24(26)30)19-21-14-8-4-9-15-21/h3-17H,2,18-19H2,1H3 |
InChI Key |
VQNRBKTXBJUHPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC2=CC=CC=C2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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